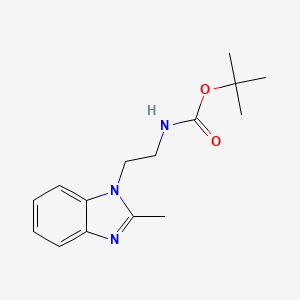
4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile” is a chemical compound with the CAS Number: 1263286-10-7 . It has a molecular weight of 274.6 and its IUPAC name is 4-chloro-6-fluoro-2-(trifluoromethyl)-3-quinolinecarbonitrile . The compound is typically a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H . This indicates that the molecule consists of a quinoline core with chlorine, fluorine, and trifluoromethyl substituents.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Spectroscopic Characterization and Analysis : The compound has been used in the study of molecular structure and spectroscopic characterization. For instance, a study involved DFT and TD-DFT/PCM calculations for analyzing the structure and spectroscopy of related quinoline derivatives, which can help in understanding their biological potentials and corrosion inhibition properties (Wazzan, Al-Qurashi, & Faidallah, 2016).
Photovoltaic Properties : Quinoline derivatives have been explored for their photovoltaic properties, particularly in the context of organic-inorganic photodiode fabrication. A study investigated the absorbance of these derivatives and their electrical properties, demonstrating their potential in photovoltaic applications (Zeyada, El-Nahass, & El-Shabaan, 2016).
Antitumor Activities : Certain quinoline derivatives have shown promise in antitumor activities. For example, a series of quinoline carbonitriles were synthesized and evaluated for their efficacy against various human tumor cell lines, showing significant inhibition of cancer cell growth (El-Agrody, Khattab, Fouda, & Al-Ghamdi, 2012).
Nucleophilic Substitution Studies : The compound has been used in studies focusing on nucleophilic substitution reactions to synthesize novel quinoline derivatives. These studies contribute to the broader understanding of the chemical properties and potential applications of quinolines (Mekheimer & Kappe, 1998).
Antimicrobial Properties : Quinoline derivatives have been synthesized and screened for their antimicrobial properties. Although some did not show significant results, the research contributes to the understanding of the potential antimicrobial applications of these compounds (Bonacorso et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6-fluoro-2-(trifluoromethyl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3ClF4N2/c12-9-6-3-5(13)1-2-8(6)18-10(7(9)4-17)11(14,15)16/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFZGEYWEQSQBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=C(C(=N2)C(F)(F)F)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3ClF4N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
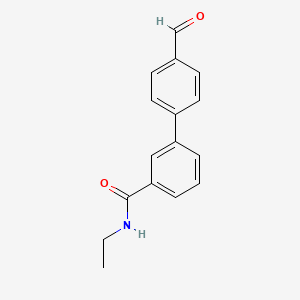
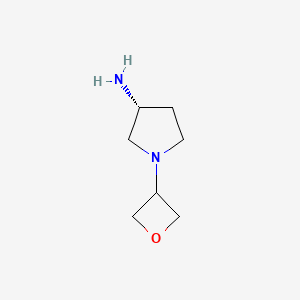



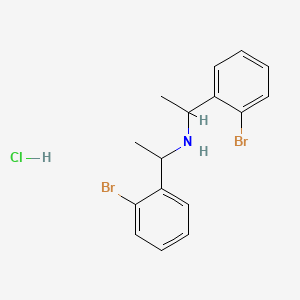
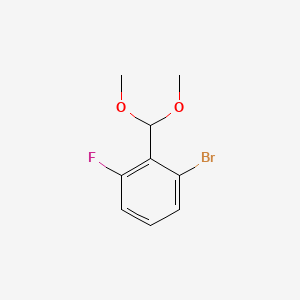
![Benzyl N-[2-(4-chlorophenyl)propan-2-YL]carbamate](/img/structure/B581743.png)
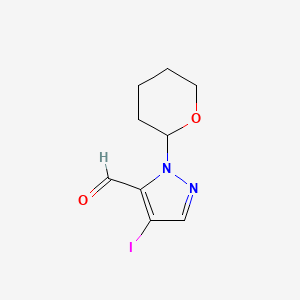
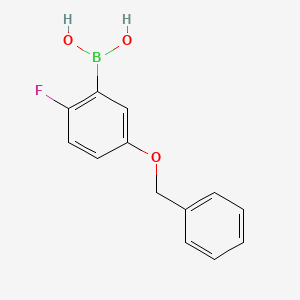
![tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-b]pyridine-4(5H)-carboxylate](/img/structure/B581749.png)
![Benzyl[2-(3-bromophenyl)propan-2-YL]amine hcl](/img/structure/B581751.png)

